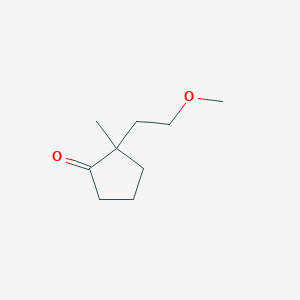
2-(2-Methoxyethyl)-2-methylcyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyethyl)-2-methylcyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a methoxyethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-2-methylcyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, advanced purification techniques such as chromatography may be employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2-(2-Methoxyethyl)-2-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
科学的研究の応用
2-(2-Methoxyethyl)-2-methylcyclopentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Methoxyethyl)-2-methylcyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The methoxyethyl group may enhance its binding affinity to target proteins, leading to specific biological effects.
類似化合物との比較
Similar Compounds
2-Methoxyethanol: A hydroxyether with similar functional groups but different structural arrangement.
2-Methoxyethyl acetate: An ester with a methoxyethyl group.
2-Methoxyethylamine: An amine with a methoxyethyl group.
Uniqueness
2-(2-Methoxyethyl)-2-methylcyclopentan-1-one is unique due to its cyclopentanone ring structure combined with the methoxyethyl and methyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
86029-84-7 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
2-(2-methoxyethyl)-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C9H16O2/c1-9(6-7-11-2)5-3-4-8(9)10/h3-7H2,1-2H3 |
InChIキー |
FSVVHZLZUGVMGG-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC1=O)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


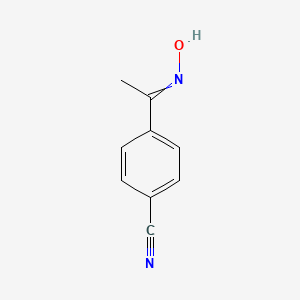
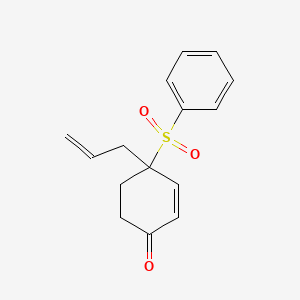
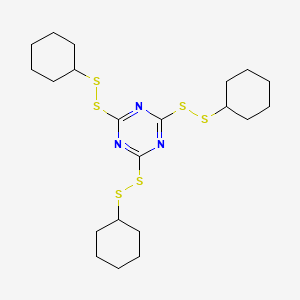
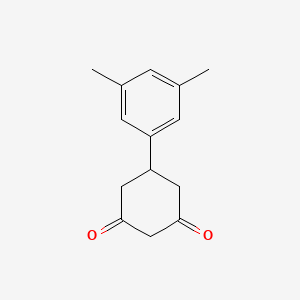
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)
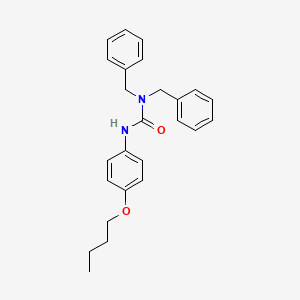
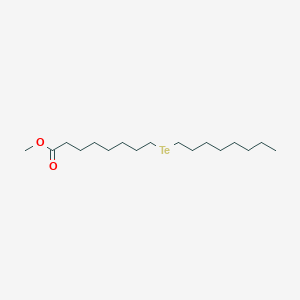
![1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14412815.png)
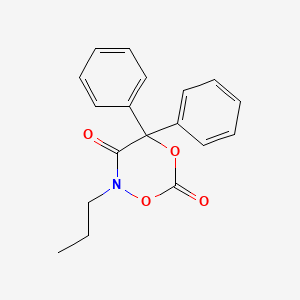
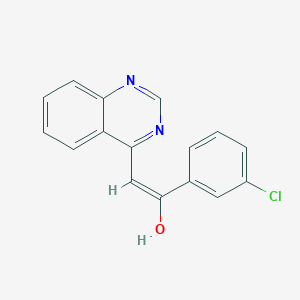
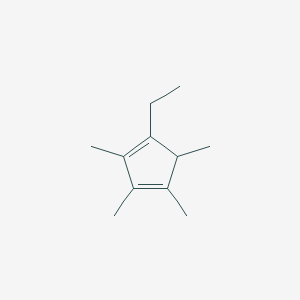

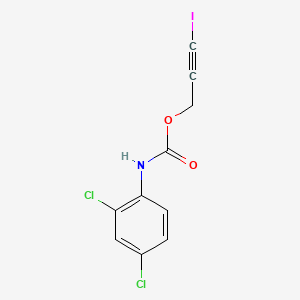
![1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane](/img/structure/B14412853.png)
